

Initial Toxicity Assessment of 2-(1H-Pyrazol-3-YL)ethanol

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Compound of Interest

Compound Name: 2-(1H-Pyrazol-3-YL)ethanol

Cat. No.: B2570587

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Executive Summary

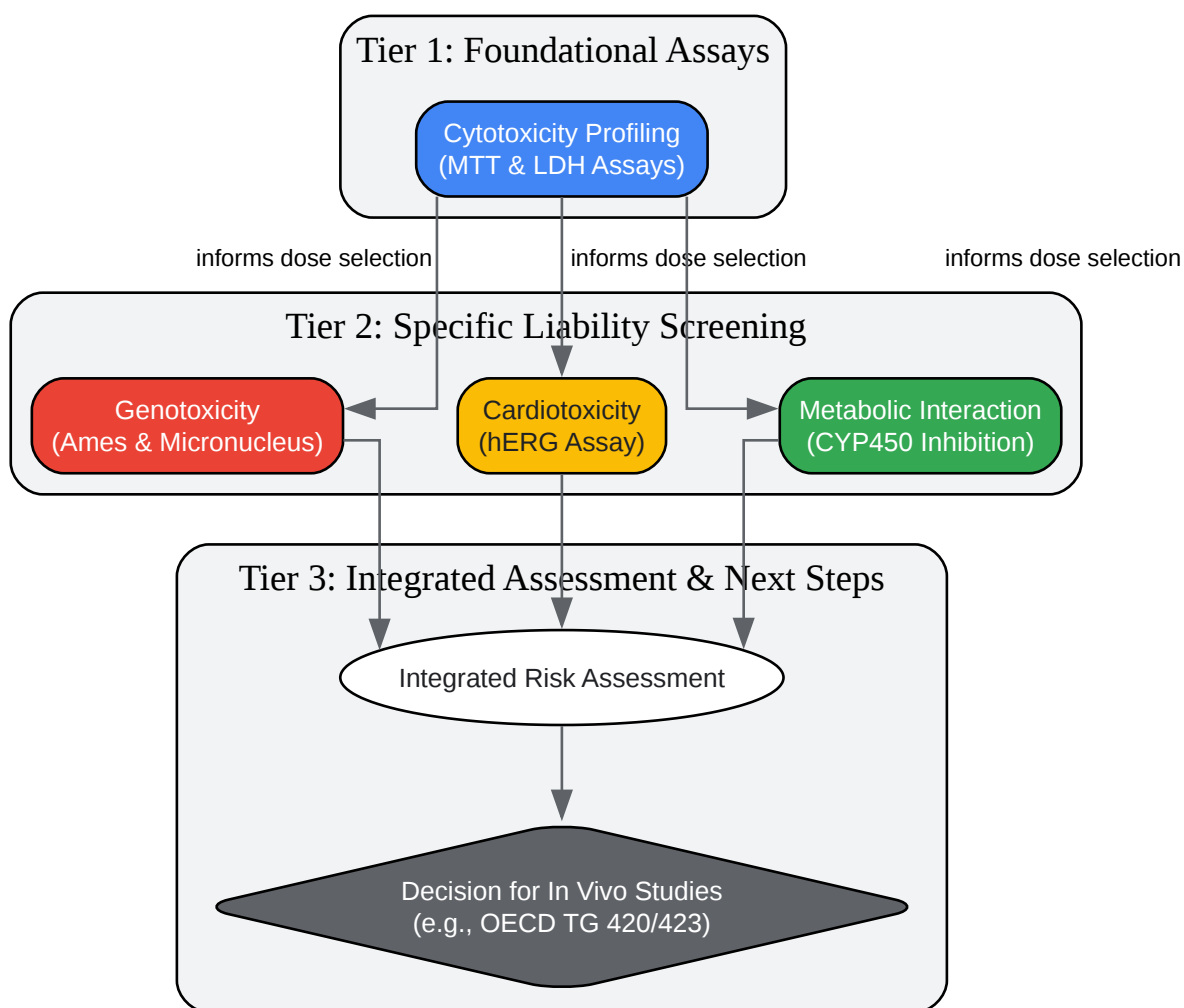
The development of novel chemical entities, such as **2-(1H-Pyrazol-3-YL)ethanol**, necessitates a rigorous and early assessment of their toxicological profile. Pyrazole derivatives are a significant class of heterocyclic compounds with broad pharmacological applications, but their interaction with biological systems can also lead to adverse effects.^{[1][2]} This guide provides a comprehensive framework for the initial in vitro toxicity assessment of **2-(1H-Pyrazol-3-YL)ethanol**. The described multi-assay strategy is designed to efficiently identify potential liabilities, including cytotoxicity, genotoxicity, cardiotoxicity, and metabolic disruption, thereby enabling informed decision-making in the early stages of the drug discovery pipeline. The methodologies are grounded in established regulatory guidelines and industry best practices to ensure data integrity and relevance.

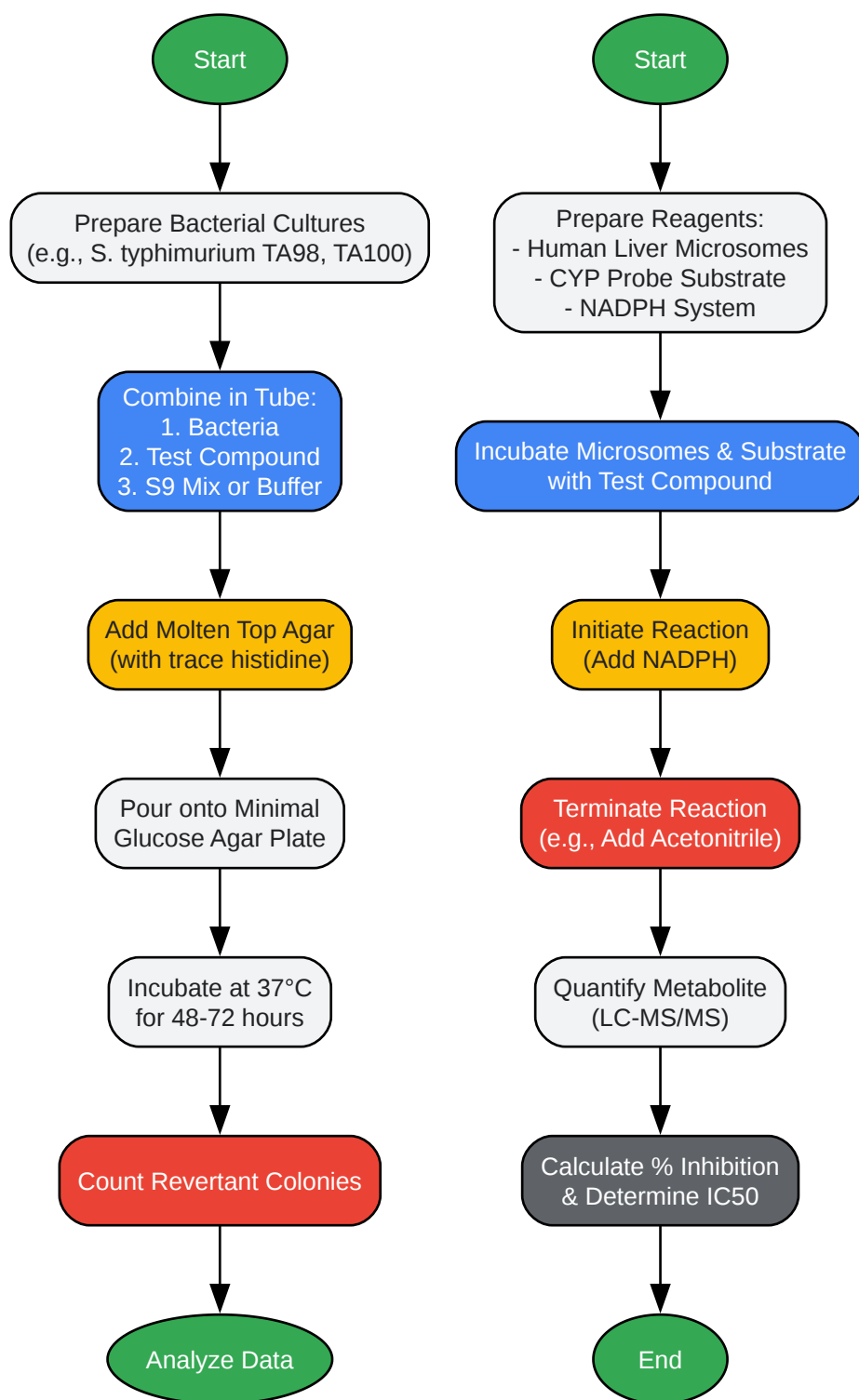
Introduction: The Rationale for Early Toxicity Screening

2-(1H-Pyrazol-3-YL)ethanol belongs to the pyrazole class of compounds, a scaffold present in numerous approved drugs such as the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.^[2] The versatility of the pyrazole ring allows for diverse biological activities, making its derivatives attractive candidates for therapeutic development.^{[1][2]} However, this reactivity also presents a potential for off-target effects and toxicity. Early, cost-effective in vitro screening is paramount to de-risk candidates before they advance to more resource-intensive preclinical and clinical stages.^{[3][4]} This proactive approach, often termed "fail early, fail cheap,"

minimizes late-stage attrition and focuses resources on compounds with the most promising safety profiles.

This guide outlines a tiered approach to the initial toxicity assessment, beginning with fundamental cytotoxicity evaluations that inform dose selection for subsequent, more specific assays.





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